5-bromo-3-phenyl-1H-pyrazole 5-bromo-3-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2159048-62-9
VCID: VC6723072
InChI: InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
SMILES: C1=CC=C(C=C1)C2=NNC(=C2)Br
Molecular Formula: C9H7BrN2
Molecular Weight: 223.073

5-bromo-3-phenyl-1H-pyrazole

CAS No.: 2159048-62-9

Cat. No.: VC6723072

Molecular Formula: C9H7BrN2

Molecular Weight: 223.073

* For research use only. Not for human or veterinary use.

5-bromo-3-phenyl-1H-pyrazole - 2159048-62-9

Specification

CAS No. 2159048-62-9
Molecular Formula C9H7BrN2
Molecular Weight 223.073
IUPAC Name 5-bromo-3-phenyl-1H-pyrazole
Standard InChI InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Standard InChI Key UHFVURICDHUWHP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 5-bromo-3-phenyl-1H-pyrazole is defined by a five-membered pyrazole ring substituted with bromine (Br) at position 5 and a phenyl group at position 3 (Figure 1). The SMILES notation C1=CC=C(C=C1)C2=NNC(=C2)Br clarifies the connectivity, while the InChI key UHFVURICDHUWHP-UHFFFAOYSA-N provides a unique identifier for computational referencing . The planar pyrazole core facilitates π-π interactions with aromatic systems, a feature critical to its potential biological activity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₇BrN₂
Molecular Weight237.07 g/mol
SMILESC1=CC=C(C=C1)C2=NNC(=C2)Br
InChI KeyUHFVURICDHUWHP-UHFFFAOYSA-N

Tautomerism and Electronic Effects

Pyrazoles exhibit tautomerism, where the hydrogen atom on the nitrogen migrates between positions 1 and 2. For 5-bromo-3-phenyl-1H-pyrazole, the 1H-tautomer is predominant due to the electron-withdrawing bromine atom, which stabilizes the negative charge on the adjacent nitrogen during tautomeric shifts . This dynamic equilibrium influences reactivity, particularly in electrophilic substitution reactions.

Physicochemical Properties

Predicted Collision Cross Sections (CCS)

Ion mobility spectrometry data predict collision cross sections for various adducts (Table 2), critical for mass spectrometric identification. The [M+H]+ ion exhibits a CCS of 143.8 Ų, while larger adducts like [M+Na]+ show increased CCS values due to enhanced ion size .

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+222.98654143.8
[M+Na]+244.96848148.2
[M+NH4]+240.01308148.9
[M-H]-220.97198145.0

Solubility and Stability

While experimental solubility data are absent, the compound’s logP (calculated) of 3.2 suggests moderate hydrophobicity, favoring organic solvents like dichloromethane or ethyl acetate. The bromine substituent enhances stability against oxidative degradation but may render the compound light-sensitive, necessitating storage in amber glass .

Synthetic Routes and Reactivity

Bromination Strategies

The synthesis of 5-bromo-3-phenyl-1H-pyrazole likely involves direct bromination of 3-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) or bromine in a polar aprotic solvent. Regioselectivity arises from the electron-donating phenyl group at position 3, which directs electrophilic bromination to the para position (C5) . Alternative routes may employ transition-metal-catalyzed cross-coupling, though no literature protocols are documented.

Hypothesized Applications

Medicinal Chemistry

Pyrazole derivatives are recognized for kinase inhibition and anticancer activity. While no specific studies on 5-bromo-3-phenyl-1H-pyrazole exist, analogs demonstrate IC₅₀ values in the low micromolar range against cancer cell lines . The bromine atom may enhance binding to hydrophobic enzyme pockets, a hypothesis requiring validation.

Materials Science

The planar aromatic system and bromine’s polarizability suggest utility in organic semiconductors or halogen-bonded frameworks. Computational studies could explore its electronic band structure and charge transport properties.

Research Gaps and Future Directions

Despite its structural promise, experimental data on 5-bromo-3-phenyl-1H-pyrazole remain scarce. Priority areas include:

  • Synthetic Optimization: Developing scalable, high-yield bromination protocols.

  • Biological Screening: Testing against enzyme targets (e.g., COX-2, CDK2).

  • Crystallographic Analysis: Resolving solid-state structure to confirm tautomeric form.

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